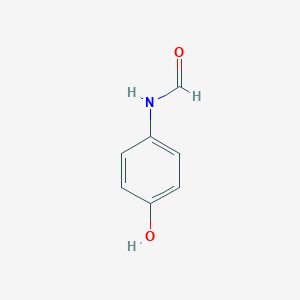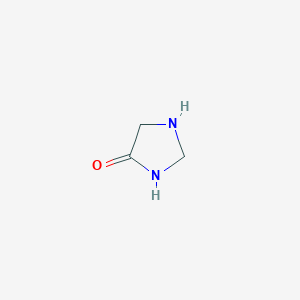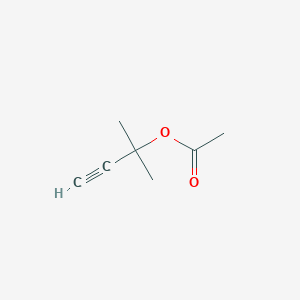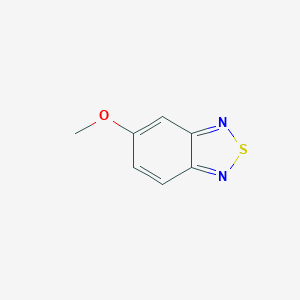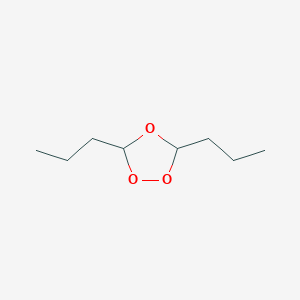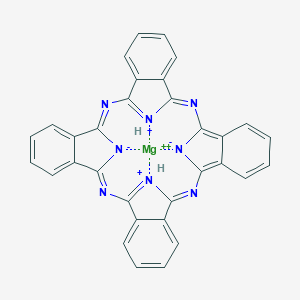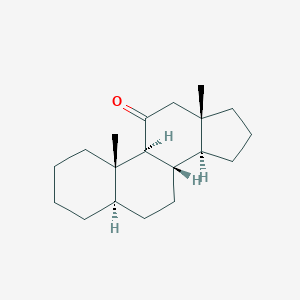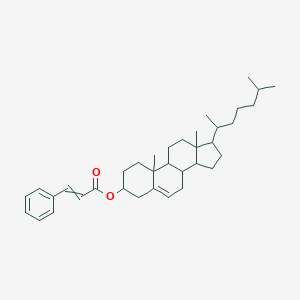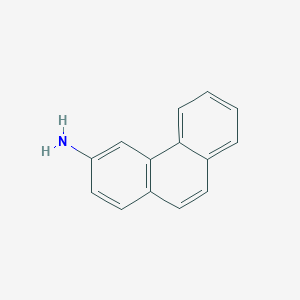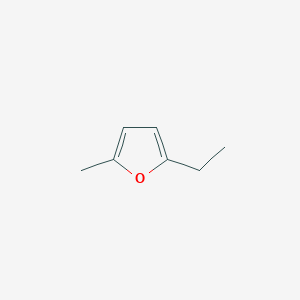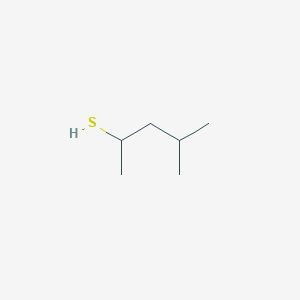
4-methylpentane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methylpentane-2-thiol is an organic compound with the molecular formula C6H14S and a molecular weight of 118.240 g/mol . It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom and an alkyl group. This compound is known for its strong, unpleasant odor, characteristic of many thiols.
Preparation Methods
The synthesis of 4-methylpentane-2-thiol can be achieved through several methods. One common synthetic route involves the reaction of 4-methyl-2-pentanone with hydrogen sulfide in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the thiol group . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-methylpentane-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert disulfides back to thiols. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group is replaced by another nucleophile.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields disulfides, while reduction with lithium aluminum hydride regenerates the thiol.
Scientific Research Applications
4-methylpentane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: Thiols play a crucial role in biological systems, and this compound can be used to study thiol-disulfide exchange reactions and redox biology.
Medicine: Research into thiol-based drugs often involves compounds like this compound, which can serve as models for understanding thiol reactivity and toxicity.
Mechanism of Action
The mechanism by which 4-methylpentane-2-thiol exerts its effects involves the reactivity of the thiol group. Thiols are known for their ability to form disulfide bonds, which are crucial in protein folding and stability. The sulfur atom in the thiol group can also participate in nucleophilic attacks, making it a versatile functional group in organic reactions .
Comparison with Similar Compounds
4-methylpentane-2-thiol can be compared to other thiols such as:
2-Methyl-3-pentanethiol: Similar in structure but with the thiol group on a different carbon atom.
2-Pentanethiol, 2-methyl-: Another isomer with the methyl group on the second carbon.
4-Methyl-2-pentanethiol: An isomer with the same molecular formula but different structural arrangement.
These compounds share similar chemical properties but differ in their reactivity and applications due to the position of the thiol and methyl groups.
Properties
CAS No. |
1639-05-0 |
|---|---|
Molecular Formula |
C6H14S |
Molecular Weight |
118.24 g/mol |
IUPAC Name |
4-methylpentane-2-thiol |
InChI |
InChI=1S/C6H14S/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3 |
InChI Key |
JBCIMWBQDMBMMP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)S |
Canonical SMILES |
CC(C)CC(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


